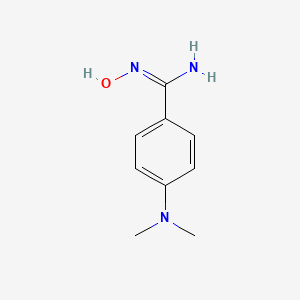

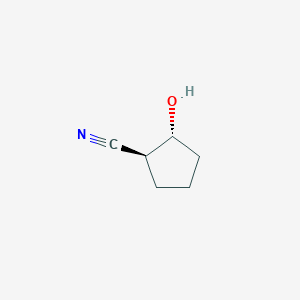

4-(dimethylamino)-N'-hydroxybenzenecarboximidamide

Overview

Description

The compound “4-(dimethylamino)-N’-hydroxybenzenecarboximidamide” is a derivative of 4-Dimethylaminopyridine (DMAP), which is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more . In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .Physical And Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . The acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .Scientific Research Applications

Photooxidation Studies

4-(Dimethylamino)-N'-hydroxybenzenecarboximidamide, under certain conditions, can undergo photooxidation. Chainikova et al. (2015) found that the photooxidation of 4-N,N-dimethylaminophenyl azide could lead to the formation of various compounds, including 4-N,N-dimethylaminonitrosobenzene and 4-N,N-dimethylaminonitrobenzene (Chainikova et al., 2015).

Nonlinear Optical Applications

Yin et al. (2012) developed a new organic nonlinear optical crystal, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3-carboxy-4-hydroxybenzenesulfonate (DSCHS), showing promising properties for quadratic nonlinear optical applications. This compound is optimal for electro-optics, THz-wave generation, and field detection applications (Yin et al., 2012).

Metabolism and Transport Studies

Eckert and Eyer (1986) conducted in vitro studies showing that 4-dimethylaminophenol, related to this compound, was rapidly metabolized in human erythrocytes, forming various glutathione conjugates. These findings are significant for understanding the compound's metabolism and transport within biological systems (Eckert & Eyer, 1986).

Radical Formation Studies

Eyer and Lengfelder (1984) explored the autoxidation of 4-dimethylaminophenol, closely related to this compound. Their study revealed insights into the formation of radicals and their reactivity, which is crucial for understanding the chemical behavior of similar compounds (Eyer & Lengfelder, 1984).

Safety and Hazards

Future Directions

The structure and dynamics of crystalline 4-(dimethylamino) benzaldehyde, a compound similar to “4-(dimethylamino)-N’-hydroxybenzenecarboximidamide”, have been assessed through INS spectroscopy combined with periodic DFT calculations . This research could provide a basis for future studies on “4-(dimethylamino)-N’-hydroxybenzenecarboximidamide”.

Mechanism of Action

Target of Action

The primary target of 4-Dimethylamino-N-hydroxy-benzamidine is Histone deacetylase 8 . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

4-Dimethylamino-N-hydroxy-benzamidine is responsible for the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4) . This deacetylation gives a tag for epigenetic repression and plays an important role in transcriptional regulation, cell cycle progression, and developmental events .

Biochemical Pathways

Dysregulation of this function can cause cancer . Therefore, HDAC inhibitors such as 4-Dimethylamino-N-hydroxy-benzamidine can be used to treat cancer .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of a drug can significantly impact its bioavailability and its effectiveness .

Result of Action

4-Dimethylamino-N-hydroxy-benzamidine is a potent inhibitor of histone deacetylases and induces cell cycle arrest and apoptosis in several human cancer cell lines . This means that it can stop the growth of cancer cells and can cause these cells to self-destruct .

properties

IUPAC Name |

4-(dimethylamino)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVACMKNLOCQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184778-32-3 | |

| Record name | Benzenecarboximidamide, 4-(dimethylamino)-N′-hydroxy-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184778-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)

![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)

![Imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B3150120.png)

![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)

![1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B3150159.png)